REACTION_CXSMILES
|
Br[C:2]([Br:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].Cl[Si](CC)(CC)CC.[C:18]1(=[O:23])[CH2:22][CH2:21][CH:20]=[CH:19]1>[Zn].C(#N)C>[Br:9][C:2]([F:8])([CH:20]1[CH2:21][CH2:22][C:18](=[O:23])[CH2:19]1)[C:3]([O:5][CH2:6][CH3:7])=[O:4]
|
Name
|
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)Br
|
Name
|
|
Quantity
|
22.4 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](CC)(CC)CC
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was further stirred for 1.5 hours at −20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 hours at −20° C
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1M hydrochloric acid
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Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
After extraction of the residue with diethyl ether twice
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was subsequently dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After the desiccant was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel: Wako gel C200 (produced by Wako Pure Chemical Industries Ltd.), eluent: hexane-ethyl acetate=10:1 to 8:1)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OCC)(C1CC(CC1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |